2-Thiouridine 2-Thiouridine 2-thiouridine is a thiouridine in which the oxygen replaced by sulfur is that at C-2. It is a thiouridine and a nucleoside analogue.
2-Thiouridine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Brand Name: Vulcanchem
CAS No.: 20235-78-3
VCID: VC20748335
InChI: InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Molecular Formula: C9H12N2O5S
Molecular Weight: 260.27 g/mol

2-Thiouridine

CAS No.: 20235-78-3

Cat. No.: VC20748335

Molecular Formula: C9H12N2O5S

Molecular Weight: 260.27 g/mol

* For research use only. Not for human or veterinary use.

2-Thiouridine - 20235-78-3

CAS No. 20235-78-3
Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
Standard InChI Key GJTBSTBJLVYKAU-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

2-Thiouridine is a modified form of uridine where the oxygen atom at position 2 of the pyrimidine ring is replaced by a sulfur atom. This seemingly minor modification significantly alters the nucleoside's chemical and biological properties.

Basic Chemical Information

The fundamental chemical properties of 2-thiouridine are presented in the following table:

PropertyValue
Chemical Name2-Thiouridine
CAS Number20235-78-3
Molecular FormulaC₉H₁₂N₂O₅S
Molecular Weight260.27 g/mol
Physical StateWhite to Off-White Solid
Melting Point216-218°C
Density1.72±0.1 g/cm³ (20°C, 760 Torr)
pKa6.98±0.20 (Predicted)

The compound is also known by several synonyms, including 2-Thio-D-uridine, 2-Thioxo-2-deoxouridine, 1-beta-D-Ribofuranosyl-2-thiouracil, Uridine 2-thio-, and 2-Thio-Ur .

Physical and Chemical Characteristics

2-Thiouridine demonstrates limited solubility in common solvents. It is slightly soluble in DMSO and water, though heating is required to facilitate dissolution. For storage purposes, refrigeration is recommended to maintain stability . The sulfur substitution at the 2-position alters the hydrogen bonding properties compared to standard uridine, which has significant implications for RNA structure and function.

Biological Role and Function

Natural Occurrence

2-Thiouridine is a naturally occurring modified nucleoside found in transfer RNA (tRNA) molecules. It is specifically located at position 34, known as the wobble position or first position of the anticodon, in several tRNAs across virtually all living organisms from bacteria to humans .

The presence of 2-thiouridine is particularly notable in tRNAs specific for lysine, glutamic acid, and glutamine, highlighting its evolutionary conservation and biological significance . This strategic positioning plays a crucial role in the accurate translation of genetic information according to the wobble hypothesis.

Functional Significance

As a modified nucleotide, 2-thiouridine is essential for normal cell growth in some bacterial species. The compound also demonstrates the ability to chelate several metal ions, suggesting an additional role in maintaining RNA stability and function .

One of the most significant biological functions of 2-thiouridine relates to its contribution to codon recognition. According to research findings, the presence of 2-thiouridine at the wobble position allows the recognition of both A and G in the third position of mRNA synonymous codons, thereby enhancing the efficiency and flexibility of the translation process .

Structural Insights

Conformational Analysis

Studies utilizing NMR spectroscopy have provided valuable insights into the structural characteristics of 2-thiouridine-containing RNA sequences. Circular dichroism spectra indicate that RNA oligonucleotides containing 2-thiouridine typically adopt an A-form helical conformation, which has been confirmed through 2D ROESY NMR experiments .

Comparative Structural Analysis

Researchers have conducted comparative analyses to understand the regiochemical effects of uridine thiolation by examining structures containing 2-thiouridine, 4-thiouridine, and normal uridine. These studies reveal that the position of sulfur substitution significantly influences RNA structure and stability .

The thermodynamic stability of wobble base pairs involving 2-thiouridine is particularly noteworthy. Research indicates that the stability of the wobble base pair U-G is comparable to that of the Watson-Crick U-A base pair, although RNA duplexes containing the wobble pair show lower thermal stability than their Watson-Crick counterparts .

Antiviral Properties

Broad-Spectrum Antiviral Activity

Recent research has uncovered remarkable antiviral properties of 2-thiouridine, establishing it as a promising broad-spectrum antiviral agent. Studies published in 2023 demonstrated that 2-thiouridine exhibits significant inhibitory effects against multiple positive-sense single-stranded RNA (ssRNA+) viruses .

The antiviral efficacy of 2-thiouridine has been confirmed against an impressive range of viruses including:

  • Dengue virus (DENV)

  • SARS-CoV-2 and its variants of concern, including Omicron subvariants

  • Zika virus (ZIKV)

  • Yellow fever virus (YFV)

  • Japanese encephalitis virus (JEV)

  • West Nile virus (WNV)

  • Chikungunya virus

  • Other human coronaviruses

Mechanism of Antiviral Action

The antiviral activity of 2-thiouridine operates through a specific mechanism targeting viral replication. Studies indicate that s2U inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase (RdRp), thereby reducing viral RNA replication .

This mechanism is particularly significant because RdRp is a conserved feature across many RNA viruses, explaining the broad-spectrum nature of 2-thiouridine's antiviral activity. By targeting a fundamental process in viral replication, 2-thiouridine potentially offers a high barrier to resistance development .

Preclinical Research Evidence

In Vitro Studies

Initial identification of 2-thiouridine's antiviral potential came through cell-based screening of nucleoside analogues. Researchers at Hokkaido University conducted screening of 753 nucleoside analogues and identified s2U as a promising candidate with antiviral effects against all serotypes of dengue virus and other flaviviruses .

Subsequent in vitro testing confirmed the compound's efficacy against a broader range of RNA viruses, establishing its potential as a wide-spectrum antiviral agent .

In Vivo Efficacy

The therapeutic potential of 2-thiouridine has been substantiated through animal studies. In mouse models infected with either DENV2 or SARS-CoV-2, treatment with 2-thiouridine demonstrated significant benefits:

  • Reduced viral load in infected tissues

  • Improved survival rates

  • Dose-dependent decrease in viral titer and viral RNA load in the lungs of s2U-treated mice compared with vehicle control

These findings from animal models provide compelling evidence for the potential clinical utility of 2-thiouridine in treating viral infections, particularly those caused by ssRNA+ viruses.

Therapeutic Implications

Advantages as a Therapeutic Agent

As a naturally occurring modified nucleoside, 2-thiouridine may offer certain advantages as a therapeutic agent:

  • Its mechanism of action targeting viral RdRp provides a basis for broad-spectrum activity

  • The molecule's natural presence in biological systems might contribute to a favorable safety profile

  • The high conservation of the target (RdRp) across RNA viruses suggests a potential high barrier to resistance development

Current Research and Future Directions

The identification of 2-thiouridine as a broad-spectrum antiviral agent represents a significant development in antiviral research. Current investigations are likely focusing on several key areas:

  • Optimization of 2-thiouridine derivatives to enhance potency and pharmacokinetic properties

  • Expanded testing against additional virus families to determine the full spectrum of antiviral activity

  • Clinical development pathway for potential therapeutic applications

  • Investigation of potential combination therapies with existing antivirals

  • Elucidation of detailed molecular mechanisms underlying the antiviral activity

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